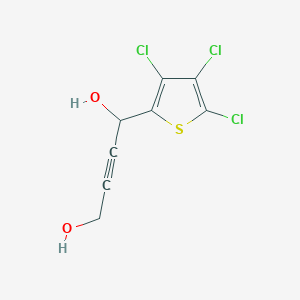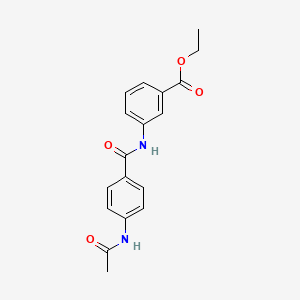
1-(3,4,5-Trichlorothiophen-2-yl)but-2-yne-1,4-diol
描述
1-(3,4,5-Trichlorothiophen-2-yl)but-2-yne-1,4-diol is an organic compound characterized by the presence of a thiophene ring substituted with three chlorine atoms and a butyne diol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trichlorothiophen-2-yl)but-2-yne-1,4-diol typically involves the reaction of 3,4,5-trichlorothiophene with but-2-yne-1,4-diol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
1-(3,4,5-Trichlorothiophen-2-yl)but-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkanes or alkenes.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
1-(3,4,5-Trichlorothiophen-2-yl)but-2-yne-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3,4,5-Trichlorothiophen-2-yl)but-2-yne-1,4-diol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
相似化合物的比较
Similar Compounds
2-Butyne-1,4-diol: A related compound with similar alkyne and diol functionalities.
1,4-Butynediol: Another compound with a similar structure but lacking the thiophene ring and chlorine substitutions.
Uniqueness
1-(3,4,5-Trichlorothiophen-2-yl)but-2-yne-1,4-diol is unique due to the presence of the trichlorinated thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
属性
IUPAC Name |
1-(3,4,5-trichlorothiophen-2-yl)but-2-yne-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2S/c9-5-6(10)8(11)14-7(5)4(13)2-1-3-12/h4,12-13H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGHGPPRGYTKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC(C1=C(C(=C(S1)Cl)Cl)Cl)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B3955229.png)
![methyl 6-methyl-4-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3955237.png)
![2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B3955242.png)
![ETHYL 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-OXOACETATE](/img/structure/B3955250.png)
![[2-METHOXY-4-(METHYLSULFANYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3955255.png)
![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B3955262.png)


![(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(4-ETHOXYPHENYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B3955280.png)
![3-bromo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B3955295.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine](/img/structure/B3955308.png)


![3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B3955338.png)
